molecular formula C18H27NO4 B13175738 Tert-butyl 3-hydroxy-4-(4-methoxy-2-methylphenyl)piperidine-1-carboxylate

Tert-butyl 3-hydroxy-4-(4-methoxy-2-methylphenyl)piperidine-1-carboxylate

Cat. No.: B13175738
M. Wt: 321.4 g/mol
InChI Key: LEHBGYFIVGFOJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 3-hydroxy-4-(4-methoxy-2-methylphenyl)piperidine-1-carboxylate is a complex organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a tert-butyl ester group, a hydroxy group, and a methoxy-substituted aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-hydroxy-4-(4-methoxy-2-methylphenyl)piperidine-1-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Hydroxy Group: The hydroxy group can be introduced via hydroxylation reactions using reagents such as hydrogen peroxide or osmium tetroxide.

    Attachment of the Aromatic Ring: The aromatic ring with methoxy and methyl substituents can be attached through a Friedel-Crafts alkylation reaction.

    Esterification: The final step involves the esterification of the piperidine ring with tert-butyl chloroformate to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-hydroxy-4-(4-methoxy-2-methylphenyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or PCC (Pyridinium chlorochromate).

    Reduction: The aromatic ring can undergo reduction reactions to remove the methoxy group or reduce the aromaticity using reagents like lithium aluminum hydride.

    Substitution: The methoxy group on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide, PCC, or hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of a de-methoxylated aromatic ring.

    Substitution: Formation of substituted aromatic derivatives.

Scientific Research Applications

Tert-butyl 3-hydroxy-4-(4-methoxy-2-methylphenyl)piperidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of tert-butyl 3-hydroxy-4-(4-methoxy-2-methylphenyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with active sites of enzymes, while the aromatic ring can participate in π-π interactions with aromatic amino acids in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate: Similar structure but with an aminomethyl group instead of a hydroxy group.

    Tert-butyl 4-(4-methoxyphenyl)piperidine-1-carboxylate: Lacks the hydroxy group on the piperidine ring.

Uniqueness

Tert-butyl 3-hydroxy-4-(4-methoxy-2-methylphenyl)piperidine-1-carboxylate is unique due to the presence of both a hydroxy group and a methoxy-substituted aromatic ring. This combination of functional groups provides distinct chemical reactivity and potential biological activity compared to similar compounds.

Properties

Molecular Formula

C18H27NO4

Molecular Weight

321.4 g/mol

IUPAC Name

tert-butyl 3-hydroxy-4-(4-methoxy-2-methylphenyl)piperidine-1-carboxylate

InChI

InChI=1S/C18H27NO4/c1-12-10-13(22-5)6-7-14(12)15-8-9-19(11-16(15)20)17(21)23-18(2,3)4/h6-7,10,15-16,20H,8-9,11H2,1-5H3

InChI Key

LEHBGYFIVGFOJM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OC)C2CCN(CC2O)C(=O)OC(C)(C)C

Origin of Product

United States

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